3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide
Description
BenchChem offers high-quality 3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S2/c1-12-9-19(25)24-17(11-29-20(24)22-12)13-3-5-14(6-4-13)23-30(26,27)15-7-8-18(28-2)16(21)10-15/h3-11,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDVOIXPZYDQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide represents a novel class of thiazole-containing sulfonamides that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structural Overview
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 431.54 g/mol
- Key Functional Groups : Fluoro group, methoxy group, thiazole ring, and benzenesulfonamide moiety.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against various pathogens. A study on similar thiazole derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) often below 50 µg/mL .
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibited growth | < 50 |
| Bacillus subtilis | Inhibited growth | < 50 |
| Candida albicans | Antifungal activity | < 100 |
Anticancer Activity
The compound's structure suggests it may interact with specific molecular targets involved in cancer pathways. Thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures demonstrated significant antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC values often in the micromolar range .
| Cell Line | Activity | IC (µM) |
|---|---|---|
| MCF-7 | Inhibited proliferation | 5 - 15 |
| A549 | Inhibited proliferation | 10 - 20 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. The interaction with specific enzymes or receptors involved in metabolic pathways is crucial. For example:
- Enzyme Inhibition : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Cell Cycle Arrest : Thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may increase ROS levels within cells, contributing to cytotoxicity against cancer cells .
Case Studies and Research Findings
- Antibacterial Efficacy Study : A recent study synthesized several thiazole derivatives and tested their antibacterial activity against a panel of pathogens. The results indicated that compounds similar to our target compound had potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
- Anticancer Activity Assessment : In vitro assays conducted on various cancer cell lines revealed that thiazole-containing compounds exhibited significant growth inhibition. Notably, one study reported an IC value of less than 10 µM against MCF-7 cells for a related thiazole derivative .
Applications De Recherche Scientifique
Medicinal Chemistry
- Anticancer Activity : The compound has shown potential as an anticancer agent. Studies have demonstrated that similar thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for tumor growth and proliferation .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound can exhibit anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain .
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties. Compounds containing sulfonamide groups have been widely studied for their effectiveness against a range of bacterial infections, suggesting that this compound could also exhibit similar antimicrobial activity .
Pharmacological Studies
- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound can provide insights into how modifications to its structure affect its biological activity. This approach is crucial for optimizing the efficacy and reducing potential side effects in therapeutic applications .
- Drug Development : The unique structural characteristics of this compound make it a promising candidate for the development of new drugs targeting specific diseases, including cancer and inflammatory disorders. Its ability to interact with biological targets can be explored through various drug design methodologies .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted by the National Cancer Institute evaluated the anticancer efficacy of related compounds using a panel of cancer cell lines. Results indicated significant growth inhibition rates, suggesting that modifications to the thiazolo-pyrimidine structure could enhance anticancer activity .
- Anti-inflammatory Mechanism Evaluation : In another study focusing on anti-inflammatory properties, compounds structurally related to 3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide were tested for their ability to inhibit inflammatory markers in cellular assays, demonstrating promising results that warrant further investigation .
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during cyclization (>100°C) may degrade the thiazolo-pyrimidine core.
- Catalyst Loading : Pd catalyst (2–5 mol%) ensures efficient coupling without side reactions .
- pH Control : Neutral to slightly basic conditions (pH 7–8) prevent sulfonamide hydrolysis .
How can researchers characterize binding affinity to biological targets, and what techniques mitigate data variability?
Advanced
Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip and measure real-time binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
Q. Mitigating Variability :
- Replicate Assays : Perform triplicate measurements with controls (e.g., unlabeled competitors) to confirm dose-response curves.
- Buffer Optimization : Include 0.01% Tween-20 to reduce nonspecific binding in SPR .
Data Contradictions : Discrepancies between SPR and ITC may arise from conformational changes in the protein upon binding. Cross-validate with fluorescence polarization assays .
What analytical techniques confirm structural integrity, and how are spectral contradictions resolved?
Basic
Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Confirm methoxy (-OCH₃, δ 3.8–4.0 ppm) and sulfonamide (-SO₂NH-, δ 7.2–7.5 ppm) protons .
- ¹³C NMR : Identify carbonyl (C=O, δ 165–170 ppm) and thiazole carbons (δ 110–120 ppm) .
- HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water gradient) .
Q. Resolving Contradictions :
- Mass Spectrometry (HRMS) : Resolve ambiguous NMR signals by matching exact mass (e.g., [M+H]⁺ calculated for C₂₃H₂₀FN₃O₄S: 478.1234) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., benzylidene geometry) .
How does the thiazolo[3,2-a]pyrimidinone ring’s electronic environment influence reactivity in nucleophilic substitutions?
Advanced
The electron-deficient thiazolo-pyrimidinone core (due to conjugation with the carbonyl group) enhances susceptibility to nucleophilic attack at the C3 position. Key factors:
- Substituent Effects : The 7-methyl group increases ring stability but reduces electrophilicity at C3 compared to unsubstituted analogs .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .
Q. Experimental Design :
- DFT Calculations : Model electron density maps to predict reactive sites.
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) to map electronic effects .
What strategies optimize solubility and stability in aqueous media for in vitro assays?
Advanced
Challenges : The hydrophobic thiazolo-pyrimidinone and benzenesulfonamide groups limit aqueous solubility.
Q. Strategies :
- Co-Solvent Systems : Use 10–20% DMSO/PBS mixtures to maintain solubility without denaturing proteins .
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the methoxy position for pH-dependent release .
- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance stability during storage .
Q. Stability Testing :
- HPLC Monitoring : Track degradation products (e.g., hydrolysis of the sulfonamide group) under accelerated conditions (40°C/75% RH) .
How to design SAR studies evaluating the 3-fluoro and 4-methoxy groups’ impact on bioactivity?
Advanced
SAR Framework :
Analog Synthesis :
- Replace -OCH₃ with -OH, -Cl, or -CF₃ to assess electronic effects.
- Substitute -F with -H or -CH₃ to probe steric contributions .
Biological Testing :
- Enzyme Inhibition Assays : Measure IC₅₀ against target kinases (e.g., PIM1, CDK2).
- Cellular Uptake : Use fluorescent analogs to correlate substituent hydrophobicity with permeability .
Q. Example Findings from Analogous Compounds :
| Substituent (R₁/R₂) | Target IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| -F/-OCH₃ (Parent) | 12 ± 2 | 8.5 |
| -Cl/-OCH₃ | 28 ± 4 | 6.2 |
| -F/-OH | 45 ± 6 | 22.1 |
The 3-fluoro group enhances target affinity by 2.3-fold compared to -Cl, while -OCH₃ improves solubility over -OH .
What are common pitfalls in interpreting crystallographic data, and how are lattice inconsistencies addressed?
Advanced
Pitfalls :
- Disorder in Aromatic Rings : The fluoro-methoxybenzene group may exhibit rotational disorder, leading to ambiguous electron density maps .
- Lattice Solvent Effects : Unaccounted DMSO or water molecules in the crystal lattice distort unit cell parameters .
Q. Resolution Strategies :
- Twinned Crystals : Use PLATON’s TWINABS to refine data from non-merohedral twins .
- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve overlapping peaks .
- Hirshfeld Surface Analysis : Map intermolecular interactions to validate packing motifs .
Example : A related thiazolo-pyrimidine derivative showed 8% disordered occupancy in the methoxy group, resolved via iterative refinement in SHELXL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
